N-(3-chloro-4,5-dimethoxybenzyl)glycine

Description

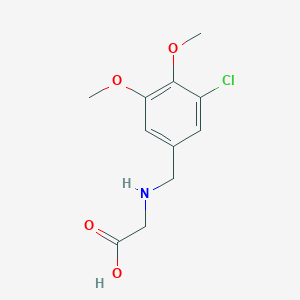

N-(3-Chloro-4,5-dimethoxybenzyl)glycine is a synthetic glycine derivative characterized by a 3-chloro-4,5-dimethoxybenzyl group attached to the nitrogen of glycine.

Properties

Molecular Formula |

C11H14ClNO4 |

|---|---|

Molecular Weight |

259.68 g/mol |

IUPAC Name |

2-[(3-chloro-4,5-dimethoxyphenyl)methylamino]acetic acid |

InChI |

InChI=1S/C11H14ClNO4/c1-16-9-4-7(5-13-6-10(14)15)3-8(12)11(9)17-2/h3-4,13H,5-6H2,1-2H3,(H,14,15) |

InChI Key |

ODDDKNMOVHMGPQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)CNCC(=O)O)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3-chloro-4,5-dimethoxyphenyl)methyl]amino}acetic acid typically involves the reaction of 3-chloro-4,5-dimethoxybenzylamine with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of {[(3-chloro-4,5-dimethoxyphenyl)methyl]amino}acetic acid may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

{[(3-chloro-4,5-dimethoxyphenyl)methyl]amino}acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

{[(3-chloro-4,5-dimethoxyphenyl)methyl]amino}acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of {[(3-chloro-4,5-dimethoxyphenyl)methyl]amino}acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Dibenzyl 2-(3-Chloro-4,5-dimethoxybenzyl)-2-formamidomalonate

Structural Differences :

- Backbone : Contains a malonate core with two benzyl ester groups and a formamido substituent, unlike the glycine backbone in the target compound.

- Substituents : Shares the 3-chloro-4,5-dimethoxybenzyl group but lacks the free carboxylic acid group of glycine.

Synthesis : Achieved in 57% yield via silica gel purification, suggesting moderate synthetic efficiency .

Functional Implications : The malonate and benzyl ester groups increase steric bulk and reduce polarity compared to glycine derivatives, likely limiting biological activity in aqueous environments.

mGlu1 Receptor Modulators with 3-Chloro-4-(1,3-dioxoisoindolin-2-yl)phenyl Scaffolds

Structural Differences :

- Core Structure : Features a furan-2-carboxamide linked to a 3-chloro-4-substituted phenyl group, differing from the benzylglycine framework.

- Bioactivity : Designed as CNS-penetrant positive allosteric modulators (PAMs) for mGlu1 receptors, indicating a distinct pharmacological target compared to glycine derivatives .

Functional Implications : The dioxoisoindolinyl and furan groups enhance receptor binding specificity, while the chloro-dimethoxy motif may contribute to metabolic stability.

3-(3-Chloro-4,5-dimethoxyphenyl)-1-(4,5-dimethoxy-2-methylphenyl)prop-2-en-1-one

Structural Differences :

- Backbone : A chalcone derivative (α,β-unsaturated ketone) with dual aromatic systems, contrasting with the glycine-aryl linkage.

- Substituents : Additional dimethoxy and methyl groups on the second phenyl ring.

Functional Implications : Exhibits antimicrobial activity, attributed to the electron-withdrawing chloro and methoxy groups enhancing reactivity with microbial enzymes .

Simple Benzylamine Derivatives (2-/3-Methylbenzylamine)

Structural Differences :

- Backbone : Lack the glycine moiety and chloro-dimethoxy substituents.

- Physical Properties: Lower molecular weight (121.17 g/mol) and higher volatility (bp 196–205°C) compared to the target compound .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Structural Differences :

Fluorinated Benzylglycine Esters (e.g., 2-18F-Fluoro-4,5-dimethoxybenzyl Glycine tert-Butyl Ester)

Structural Differences :

- Substituents : Incorporates a radiofluorinated benzyl group and tert-butyl ester protection.

Synthetic Methods : Utilizes phase-transfer catalysis (CsOH/KOH) and HI-mediated hydrolysis, highlighting strategies applicable to the target compound’s synthesis .

Comparative Data Tables

Key Insights and Implications

- Structural Flexibility : The 3-chloro-4,5-dimethoxybenzyl group is versatile, appearing in CNS-targeting modulators, antimicrobials, and radiopharmaceuticals. Its electron-withdrawing properties enhance stability and binding interactions.

- Synthetic Challenges : Yields for benzylglycine derivatives vary (e.g., 57% for malonate analogs ), suggesting room for optimization in protecting group strategies or catalysis.

- Biological Relevance : Glycine derivatives may lack the broad antimicrobial activity of chalcones but could excel in neurological applications due to glycine’s role in neurotransmission.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.